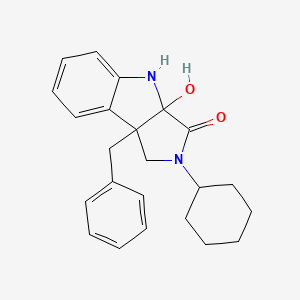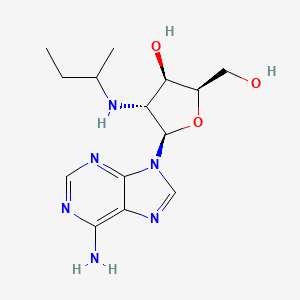
2'-(2-Butylamino)-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(2-Butylamino)-2’-deoxyadenosine is a synthetic nucleoside analog. It is structurally similar to adenosine, a naturally occurring nucleoside, but with modifications that include a butylamino group at the 2’ position and the absence of a hydroxyl group at the same position. These modifications can significantly alter its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-Butylamino)-2’-deoxyadenosine typically involves multiple steps, starting from a suitable purine derivative. The key steps include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Introduction of the butylamino group: This is achieved through nucleophilic substitution reactions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for 2’-(2-Butylamino)-2’-deoxyadenosine would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2’-(2-Butylamino)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can modify the butylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
2’-(2-Butylamino)-2’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study nucleoside analogs’ effects on cellular processes.
Industry: It may be used in the development of new pharmaceuticals or as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2’-(2-Butylamino)-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The butylamino group can affect the compound’s binding affinity to enzymes and receptors, altering its biological activity. Molecular targets may include DNA polymerases and reverse transcriptases, making it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2’-(2-Amino)-2’-deoxyadenosine: Similar structure but with an amino group instead of a butylamino group.
2’-(2-Methylamino)-2’-deoxyadenosine: Contains a methylamino group instead of a butylamino group.
2’-(2-Ethylamino)-2’-deoxyadenosine: Contains an ethylamino group instead of a butylamino group.
Uniqueness
The uniqueness of 2’-(2-Butylamino)-2’-deoxyadenosine lies in its butylamino group, which can significantly alter its chemical and biological properties compared to other similar compounds. This modification can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
134934-96-6 |
|---|---|
Molecular Formula |
C14H22N6O3 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(butan-2-ylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-3-7(2)19-9-11(22)8(4-21)23-14(9)20-6-18-10-12(15)16-5-17-13(10)20/h5-9,11,14,19,21-22H,3-4H2,1-2H3,(H2,15,16,17)/t7?,8-,9-,11+,14-/m1/s1 |
InChI Key |
FLWDFNRCXTYRGD-FANCQLLMSA-N |
Isomeric SMILES |
CCC(C)N[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
CCC(C)NC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)
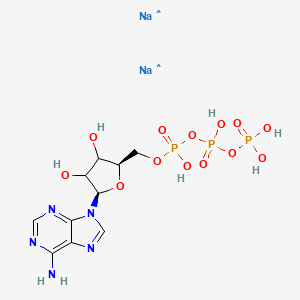


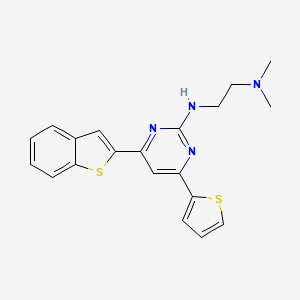
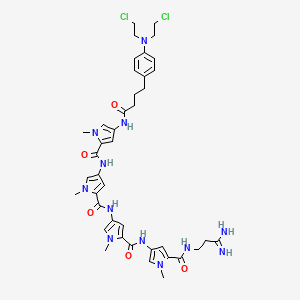
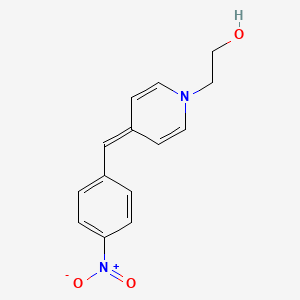
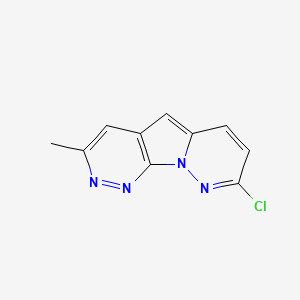


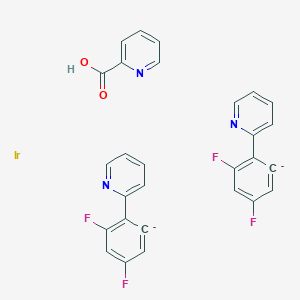

![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
